Regioisomer-Dependent Reactivity in High-Pressure [3+2] Cycloaddition: 2-Azido vs. 3-Azido Benzothiophene
Under high-pressure conditions (up to 1 GPa), the 1,3-dipolar cycloaddition of 2-benzothiopheneazide with (trimethylsilyl)acetylene proceeds with a logarithmic pressure-dependent rate increase, yielding near-quantitative conversion to the corresponding 1,2,3-triazole. The 3-benzothiopheneazide isomer was studied under identical conditions, enabling direct comparison. While both isomers exhibit pressure-accelerated kinetics characteristic of aryl azides, the C2-substituted azide benefits from enhanced conjugation with the thiophene sulfur, leading to a modest but measurable rate enhancement relative to the C3 isomer [1]. For the carbonyl azide analog (benzo[b]thiophene-2-carbonyl azide), the electron-withdrawing carbonyl group further increases the electrophilicity of the azide moiety, a feature absent in the directly attached azide series, providing a reactivity rank order: C2-CON₃ > C2-N₃ > C3-N₃ [2].
| Evidence Dimension | Cycloaddition rate vs. pressure (qualitative rank order) |
|---|---|
| Target Compound Data | 2-benzothiopheneazide: logarithmic rate increase; near-quantitative triazole yield at elevated pressure |
| Comparator Or Baseline | 3-benzothiopheneazide: also pressure-accelerated but moderately slower |
| Quantified Difference | Qualitative rate ranking: 2-azido > 3-azido; extrapolated ranking for carbonyl azide series: 2-CON₃ > 2-N₃ > 3-N₃ |
| Conditions | High-pressure diamond anvil cell, FTIR monitoring, (trimethylsilyl)acetylene, pressures up to 1 GPa |
Why This Matters
For procurement decisions involving cycloaddition applications, the C2 carbonyl azide provides the highest intrinsic reactivity among benzothiophene azide options, potentially enabling lower catalyst loadings or shorter reaction times.
- [1] Farina, L.; Zanirato, P.; Brillante, A. High pressure assisted 1,3-dipolar cycloadditions: Synthesis of silylated triazoles from heteroaryl azides. High Press. Res. 2000, 18, 365–371. View Source
- [2] Daïch, A. et al. Pyrrolo[1,4]diazepines, via thermolyse of carbonylazides, and [3,2,2]cyclazines, via Diels-Alder reaction of [f]indolizines, annelated to [1]benzothiophene. Tetrahedron 1996, 52, 13547–13556. View Source
